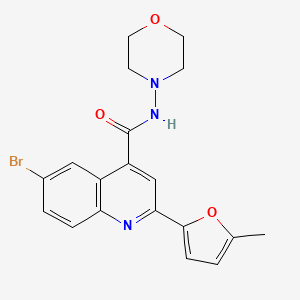![molecular formula C27H26N4O B3500488 6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3500488.png)
6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline
Vue d'ensemble
Description
6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic uses in neurodegenerative diseases such as Parkinson's disease.
Mécanisme D'action
6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline exerts its neuroprotective effects by inhibiting the activity of JNK. JNK is a stress-activated protein kinase that is involved in the regulation of various cellular processes such as apoptosis, inflammation, and oxidative stress. Inhibition of JNK activity by 6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been shown to reduce the production of reactive oxygen species (ROS) and prevent the activation of pro-apoptotic signaling pathways, thereby protecting neurons from damage.
Biochemical and Physiological Effects
6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been shown to have various biochemical and physiological effects in animal models of neurodegenerative diseases. It has been shown to reduce the production of ROS and prevent the activation of pro-apoptotic signaling pathways, thereby protecting neurons from damage. It has also been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline is its specificity for JNK inhibition, which makes it a useful tool for studying the role of JNK in various cellular processes. However, one of the limitations of 6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been shown to have poor blood-brain barrier penetration, which can limit its effectiveness in treating neurodegenerative diseases.
Orientations Futures
There are several future directions for the study of 6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline. One area of research is the development of more potent and selective JNK inhibitors that can overcome the limitations of 6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline. Another area of research is the investigation of the potential therapeutic uses of 6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline in other neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, the mechanisms underlying the neuroprotective effects of 6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline need to be further elucidated in order to fully understand its potential therapeutic uses.
Applications De Recherche Scientifique
6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been extensively studied for its potential therapeutic uses in neurodegenerative diseases such as Parkinson's disease. It has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a key signaling molecule that is involved in the pathogenesis of various neurodegenerative diseases. Inhibition of JNK activity by 6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been shown to protect neurons from damage and improve motor function in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
(6,8-dimethyl-2-pyridin-2-ylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c1-19-16-20(2)26-22(17-19)23(18-25(29-26)24-10-6-7-11-28-24)27(32)31-14-12-30(13-15-31)21-8-4-3-5-9-21/h3-11,16-18H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRFDPOARKDAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B3500414.png)
![4-({4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-6-chloro-2-(2-pyridinyl)quinoline](/img/structure/B3500431.png)
![6-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500438.png)
![6-methyl-2-(2-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3500450.png)

![6-chloro-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-pyridinyl)quinoline](/img/structure/B3500465.png)
![8-chloro-N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500467.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500471.png)


![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3500495.png)
![methyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3500504.png)
